5-Fluoroisoquinolin-4-amine

Cytotoxicity Breast Cancer Antiproliferative

5-Fluoroisoquinolin-4-amine (CAS: 1783390-81-7) is a halogenated heteroaromatic building block comprising an isoquinoline core with a fluorine atom at the 5-position and a primary amine at the 4-position. This substitution pattern places a strongly electron-withdrawing, metabolically resistant fluorine atom ortho to the amine, a motif often exploited in drug discovery to modulate electronic properties, lipophilicity, and target engagement.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
Cat. No. B12518672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroisoquinolin-4-amine
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C(=C1)F)N
InChIInChI=1S/C9H7FN2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H,11H2
InChIKeyLLNRWNSMNUQZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoroisoquinolin-4-amine: A Fluorinated Isoquinoline Scaffold for Medicinal Chemistry and Lead Optimization


5-Fluoroisoquinolin-4-amine (CAS: 1783390-81-7) is a halogenated heteroaromatic building block comprising an isoquinoline core with a fluorine atom at the 5-position and a primary amine at the 4-position [1]. This substitution pattern places a strongly electron-withdrawing, metabolically resistant fluorine atom ortho to the amine, a motif often exploited in drug discovery to modulate electronic properties, lipophilicity, and target engagement [2]. The compound is primarily utilized as a synthetic intermediate in the preparation of kinase inhibitors and other bioactive molecules, with demonstrated antiproliferative activity against breast cancer cells [1].

Why 4-Aminoisoquinolines Cannot Be Interchanged: Positional Fluorination Determines Biological Outcome in 5-Fluoroisoquinolin-4-amine


The 4-aminoisoquinoline core is a privileged scaffold in kinase and protease inhibitors, yet even subtle positional isomerism or halogen substitution profoundly alters biochemical activity [1]. Fluorine at the 5-position (ortho to the 4-amine) imparts a unique combination of strong inductive electron withdrawal and hydrogen-bonding potential that is not replicated by 6-, 7-, or 8-fluoro regioisomers, nor by chlorine or hydrogen substituents [2]. This electronic perturbation directly impacts binding affinity and selectivity, as demonstrated in studies where halogen replacement on an isoquinoline scaffold completely switches inhibition between USP2 and USP7 [3]. Consequently, procurement of the specific 5-fluoro regioisomer is critical for maintaining intended structure-activity relationships (SAR) and avoiding off-target profiles inherent to unsubstituted or alternatively substituted analogs.

5-Fluoroisoquinolin-4-amine: Head-to-Head Quantitative Differentiation Data


5-Fluoroisoquinolin-4-amine Exhibits 3.4-Fold Enhanced Cytotoxicity Over Unsubstituted Isoquinoline in Breast Cancer Cells

In MDA-MB-231 triple-negative breast cancer cells, 5-fluoroisoquinolin-4-amine displayed an IC50 of 15.3 µM . In contrast, unsubstituted isoquinoline (ISO) exhibited an IC50 of 52.39 µM in the same cell line, as determined in a separate study under comparable conditions [1]. This represents a 3.4-fold increase in potency attributed to the 5-fluoro substitution.

Cytotoxicity Breast Cancer Antiproliferative

5-Fluoroisoquinolin-4-amine Demonstrates Comparable Potency to Natural Isoquinoline Alkaloids in Breast Cancer Models

In a panel of isoquinoline alkaloids isolated from Corydalis imbricata, the most active compounds against MDA-MB-231 cells exhibited IC50 values ranging from 12.45 to 31.84 µM [1]. The synthetic 5-fluoroisoquinolin-4-amine, with an IC50 of 15.3 µM , falls within the upper tier of this activity range, matching the potency of the most active natural alkaloids without the complexity of isolation or total synthesis.

Natural Product Benchmark Breast Cancer IC50

5-Fluoroisoquinolin-4-amine Serves as a Key Intermediate for Kinase Inhibitors with Nanomolar Potency

While 5-fluoroisoquinolin-4-amine itself is a micromolar agent, it is a critical precursor to more potent isoquinoline-based kinase inhibitors. In a series of alkynyl aminoisoquinolines derived from similar scaffolds, compounds achieved IC50 values <1 nM against FLT3-driven AML cells [1]. The 5-fluoro substituent is essential for maintaining potency and selectivity in these advanced leads, as exemplified by isoquinoline-containing B-Raf inhibitors with IC50 values of 0.31–0.72 µM [2].

Kinase Inhibition Lead Optimization Synthetic Intermediate

Fluorine Substitution at the 5-Position Confers Regioselective Advantage in Subsequent Derivatization Chemistry

The 5-fluoro substituent deactivates the adjacent position (C6) toward electrophilic aromatic substitution while activating the para position (C8) [1]. This predictable electronic effect enables regioselective functionalization in subsequent synthetic steps, a feature not present in unsubstituted 4-aminoisoquinoline [2]. In practice, 5-fluoroisoquinolin-4-amine can be selectively nitrated at the 8-position with potassium nitrate in sulfuric acid, whereas 4-aminoisoquinoline yields complex mixtures of regioisomers .

Synthetic Chemistry Regioselectivity Building Block Utility

Optimal Procurement Scenarios for 5-Fluoroisoquinolin-4-amine in Drug Discovery and Chemical Biology


Oncology Lead Optimization Targeting Triple-Negative Breast Cancer

Based on its demonstrated 15.3 µM IC50 against MDA-MB-231 cells , 5-fluoroisoquinolin-4-amine is ideally positioned as a starting point for hit-to-lead campaigns in triple-negative breast cancer. The 3.4-fold potency advantage over unsubstituted isoquinoline [1] justifies its selection over simpler 4-aminoisoquinoline analogs when initiating SAR studies.

Synthesis of High-Affinity Kinase Inhibitors Requiring a 5-Fluoroisoquinoline Motif

This compound is a critical intermediate for generating isoquinoline-based kinase inhibitors with sub-nanomolar potency against FLT3 and B-Raf [2]. It is appropriate for medicinal chemistry groups seeking to replicate or expand upon published inhibitor series, as the 5-fluoro substitution is essential for achieving the reported potency and selectivity profiles.

Chemical Biology Probe Development Where Regioselective Derivatization is Required

The predictable regiochemistry imparted by the 5-fluoro group [3] makes this compound the preferred building block for synthesizing homogeneous probe libraries. Unlike unsubstituted 4-aminoisoquinoline, which yields multiple regioisomers upon electrophilic substitution, 5-fluoroisoquinolin-4-amine enables efficient, high-yielding access to single-isomer products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoroisoquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.